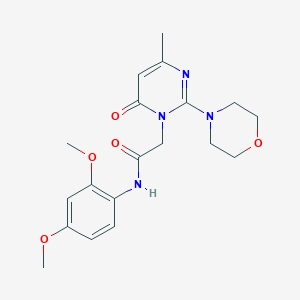
N-(2,4-dimethoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, involves the condensation of 2-chloro-N-(4,6-diarylpyrimidin-2-yl)acetamides with morpholine in the presence of anhydrous potassium carbonate. These compounds have been evaluated for their antibacterial and antifungal activities, showing significant activity against various strains (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Molecular Structure Analysis
Crystal structure analysis of similar compounds reveals folded conformations around the methylene carbon atom of the thioacetamide bridge, indicating intramolecular hydrogen bonding stabilizing the structure. This folding impacts the compound's molecular interactions and potentially its biological activity (Subasri et al., 2016).
Chemical Reactions and Properties
These compounds exhibit a range of chemical reactions, including nucleophilic substitution and condensation, crucial for their synthesis and modification. The chemical properties are significantly influenced by the substituents on the pyrimidinyl and phenyl rings, affecting their biological activity and interaction with biological targets (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Physical Properties Analysis
The physical properties, such as melting points and solubility, of these compounds are determined by their molecular structure and substituents. These properties influence their pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME) characteristics. Detailed physical property analysis aids in understanding the compound's behavior in biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, are central to the compound's pharmacological activity. For example, the antibacterial and antifungal activities of related compounds are attributed to their ability to interact with and inhibit specific biological pathways in microorganisms. Additionally, the anticonvulsant activity of similar compounds, as demonstrated in in vivo pharmacological research, suggests a multifactor mechanism of action, potentially involving interactions with GABA receptors, NMDA receptors, and other targets (Severina et al., 2020).
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
The derivatives of morpholin-3-yl-acetamide, closely related to the specified compound, have been identified as potent fungicidal agents against Candida species, showcasing broad antifungal activity against various fungi species, including molds and dermatophytes. The introduction of modifications to the core structure has been shown to improve plasmatic stability while maintaining in vitro antifungal efficacy, demonstrating potential for development into novel antifungal therapeutics (Bardiot et al., 2015).
Antimicrobial Activity
Novel derivatives of the compound, specifically pyrimidine-triazole derivatives, have been synthesized and their antimicrobial activity investigated. These compounds showed significant activity against selected bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-13-10-18(25)23(19(20-13)22-6-8-28-9-7-22)12-17(24)21-15-5-4-14(26-2)11-16(15)27-3/h4-5,10-11H,6-9,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBZQTAKVKKHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

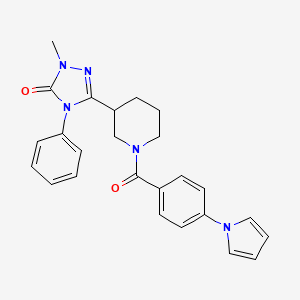

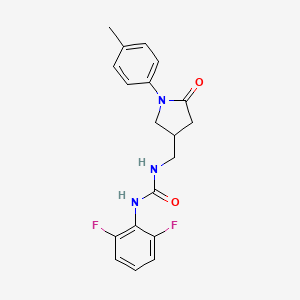

![1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2492196.png)
![6-Allyl-5-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2492197.png)
![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2492198.png)
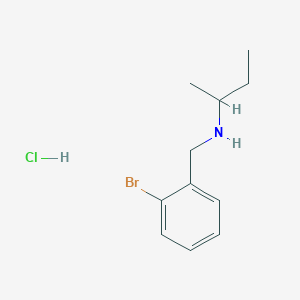
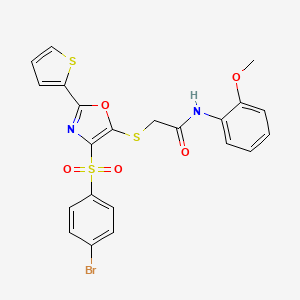
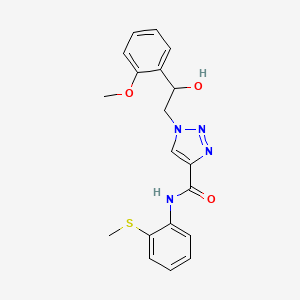
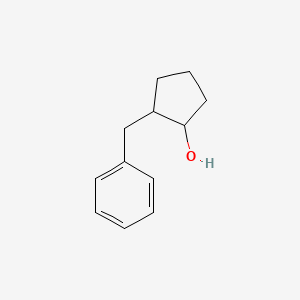
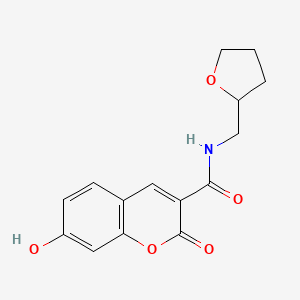
![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2492207.png)
![N-[5-(4-Bromo-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide](/img/structure/B2492209.png)